5-[(4-Octyloxyphenyl)methylene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Octyloxyphenyl)methylene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Octyloxyphenyl)methylene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 4-octyloxybenzaldehyde with 3-benzyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure maximum yield and efficiency. Additionally, industrial production would require stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Octyloxyphenyl)methylene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-Octyloxyphenyl)methylene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 4-{4-[Tris(4-octyloxyphenyl)methyl]phenoxy}phthalonitrile
Uniqueness
5-[(4-Octyloxyphenyl)methylene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the presence of the thioxo group and the octyloxyphenyl moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C25H29NO2S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H29NO2S2/c1-2-3-4-5-6-10-17-28-22-15-13-20(14-16-22)18-23-24(27)26(25(29)30-23)19-21-11-8-7-9-12-21/h7-9,11-16,18H,2-6,10,17,19H2,1H3/b23-18- |
InChI Key |
KBHLWPHKHGBRGO-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.